Wistin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Wistin can be synthesized through the glycosylation of 4′,6-dimethoxyisoflavone with β-D-glucopyranoside. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from Caragana sinica roots. The roots are processed to obtain the crude extract, which is then purified using chromatographic techniques to isolate this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly involving its phenolic groups.
Reduction: The compound can be reduced under specific conditions, affecting its methoxy groups.
Substitution: this compound can participate in substitution reactions, especially at its methoxy and glucopyranoside moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of demethylated products.
Substitution: Formation of substituted isoflavonoid derivatives.
Scientific Research Applications
Mechanism of Action
Wistin exerts its effects primarily through the activation of peroxisome proliferator-activated receptors alpha and gamma. These receptors are ligand-dependent transcription factors that regulate lipid and glucose metabolism. Activation of peroxisome proliferator-activated receptor alpha by this compound leads to the upregulation of genes involved in fatty acid oxidation and energy expenditure, thereby reducing lipid accumulation in hepatocytes . Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B and p38 signaling pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Genistein: Another isoflavonoid with similar peroxisome proliferator-activated receptor activation properties.
Daidzein: An isoflavonoid known for its estrogenic activity and potential health benefits.
Biochanin A: An isoflavonoid with anti-inflammatory and antioxidant properties.
Uniqueness of Wistin: this compound is unique due to its dual activation of peroxisome proliferator-activated receptor alpha and gamma, which makes it a promising candidate for the treatment of metabolic disorders. Its glycosylated structure also distinguishes it from other isoflavonoids, potentially enhancing its bioavailability and therapeutic efficacy .
Properties
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)14-10-31-15-8-17(16(30-2)7-13(15)19(14)25)32-23-22(28)21(27)20(26)18(9-24)33-23/h3-8,10,18,20-24,26-28H,9H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYJXNTZVUEFJZ-DODNOZFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346598 | |
Record name | Wistin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19046-26-5 | |
Record name | Wistin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19046-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Wistin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.